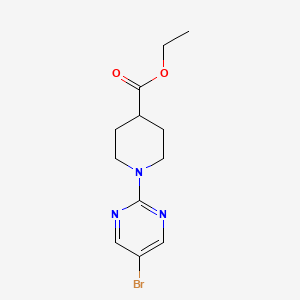

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is systematically named according to IUPAC guidelines as follows:

- The piperidine ring serves as the parent structure, with a 5-bromopyrimidin-2-yl substituent at position 1.

- A carboxylate ester group (ethyl ester) is located at position 4 of the piperidine ring.

The molecular formula is C₁₂H₁₆BrN₃O₂ , with a molecular weight of 314.18 g/mol . The SMILES notation (O=C(C1CCN(C2=NC=C(Br)C=N2)CC1)OCC) confirms the connectivity: the pyrimidine ring (with bromine at position 5) is bonded to the piperidine nitrogen, while the ethyl ester occupies the equatorial position at C4 of the piperidine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrN₃O₂ |

| Molecular Weight | 314.18 g/mol |

| SMILES | O=C(C1CCN(C2=NC=C(Br)C=N2)CC1)OCC |

Crystallographic and Stereochemical Properties

The piperidine ring adopts a chair conformation to minimize steric strain. Computational studies on analogous N-acylpiperidines suggest that substituents at position 2 of the piperidine favor an axial orientation due to pseudoallylic strain. However, in this compound, the 5-bromopyrimidin-2-yl group at position 1 and the ethyl ester at position 4 influence ring dynamics:

- The bulky pyrimidine group may adopt an equatorial position to avoid 1,3-diaxial interactions, while the ester group remains equatorial.

- X-ray crystallography data for related compounds (e.g., ethyl piperidine-4-carboxylate) show bond lengths of ~1.52 Å for C-N (piperidine) and ~1.34 Å for C=O (ester).

Conformational analysis reveals that the pyrimidine ring and piperidine nitrogen exhibit limited π-conjugation due to the sp³ hybridization of the nitrogen. This reduces resonance stabilization, favoring a non-planar arrangement .

Comparative Analysis of Tautomeric Forms

Tautomerism in pyrimidine derivatives typically involves keto-enol or amine-imine equilibria. However, 5-bromopyrimidine exhibits limited tautomerism due to:

- The electron-withdrawing bromine at position 5, which stabilizes the canonical structure by reducing electron density at N1 and N3.

- The absence of labile protons (e.g., -OH or -NH₂) on the pyrimidine ring, which are required for tautomeric shifts.

In contrast, unsubstituted 4-pyrimidone undergoes keto-enol tautomerism with a ΔG of ~2.1 kcal/mol. For this compound, the fixed bromine and ester groups suppress tautomerism, as confirmed by NMR studies of analogous bromopyrimidines.

Substituent Effects on Pyrimidine-Piperidine Conjugation

The electronic effects of substituents modulate conjugation between the pyrimidine and piperidine moieties:

- Bromine at position 5 of the pyrimidine:

- Ethyl ester at position 4 of the piperidine:

| Substituent | Electronic Effect | Impact on Conjugation |

|---|---|---|

| 5-Bromine (pyrimidine) | Strongly electron-withdrawing | Reduces π-density; limits resonance |

| Ethyl ester (piperidine) | Moderately electron-withdrawing | Decreases nitrogen basicity; restricts rotation |

Comparative studies of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (lacking the ethyl ester) show enhanced conjugation due to the free carboxylic acid group, which participates in intramolecular hydrogen bonding. This highlights the ester’s role in modulating electronic and steric properties.

Properties

IUPAC Name |

ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNBEUWALNYVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204345 | |

| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169977-62-1 | |

| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1169977-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their activity and thereby influencing downstream signaling events. Additionally, this compound has been shown to interact with various proteins involved in cellular metabolism, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, this compound has been shown to localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

The presence of the bromine atom in the pyrimidine ring and the ethoxy group enhances its solubility and biological activity compared to similar compounds. Its structure allows for various chemical reactions, including substitution and hydrolysis, making it a versatile building block in drug development.

This compound interacts with specific molecular targets within biological systems. The bromine atom and piperidine moiety are crucial for binding to target proteins and enzymes, influencing pathways related to neuroactivity and antimicrobial effects. Preliminary studies suggest its potential role as an inhibitor in various enzymatic processes, which may contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.015 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Studies have shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in assays conducted on A431 vulvar epidermal carcinoma cells, it significantly reduced cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 10 |

| MDA-MB-231 | 15 |

These results indicate that this compound may be a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroactive Properties : A study highlighted its potential neuroactive effects, suggesting that it may influence neurotransmitter systems relevant to neurological disorders.

- Antiplasmodial Activity : Related compounds have shown activity against malaria parasites, indicating a potential role for this compound in treating malaria .

- Synergistic Effects : Research on combinations with other agents has revealed enhanced efficacy against resistant strains of bacteria and cancer cells, suggesting that this compound could be part of combination therapies .

Comparison with Similar Compounds

Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate

- Structure : Morpholine substituent at pyrimidine 6-position instead of bromine.

- Synthesis : Prepared via nucleophilic substitution of a chloropyrimidine precursor with morpholine in N,N-dimethylformamide (DMF) at 100°C .

- Lacks bromine, limiting utility in cross-coupling reactions but enabling distinct biological interactions .

Ethyl 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate

Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 1-(2-(2,2-Dimethylbenzodioxin-5-yl)ethyl)piperidine-4-carboxylate

- Structure : Benzodioxin substituent linked via ethyl chain.

- Synthesis: Derived from MnO₂-mediated oxidation of a precursor alcohol .

- Complex substitution pattern may complicate synthetic scalability .

Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Group | Synthetic Utility |

|---|---|---|---|---|

| This compound | 314.19 | ~2.5 | Bromopyrimidine | Cross-coupling |

| Methyl ester analog | 308.16 | ~2.0 | Methyl ester | Hydrolysis studies |

| Morpholine-substituted analog | 321.21 | ~1.8 | Morpholine | Solubility enhancer |

| Trifluoromethyl-substituted analog | 303.28 | ~3.0 | CF₃ | Metabolic stability |

Preparation Methods

Synthesis of Piperidine-4-carboxylate Intermediate

- The piperidine ring bearing the carboxylate group is prepared by esterification of piperidine-4-carboxylic acid with ethanol under acidic conditions or by direct alkylation methods.

- Protecting groups may be employed to control reactivity during subsequent steps.

Coupling Reactions and Catalysis

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be used to attach the pyrimidine ring to the piperidine nucleus, especially when more complex substituents are involved.

- For example, Pd(dppf)2Cl2 catalysis in the presence of bases like potassium carbonate and solvents such as ethanol or acetonitrile at elevated temperatures (80–100 °C) has been reported to efficiently form the C-N bond between the piperidine and pyrimidine rings.

Detailed Research Findings and Reaction Conditions

A representative synthesis involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Esterification of piperidine-4-carboxylic acid | Ethanol, acid catalyst, reflux | Formation of ethyl piperidine-4-carboxylate |

| 2. Nucleophilic substitution | 5-bromo-2-chloropyrimidine, triethylamine, CH3CN, 0 °C to room temp | Formation of this compound |

| 3. Purification | Extraction with dichloromethane, washing with brine, drying over Na2SO4, prep-TLC (PE/EtOAc 1:1) | Pale yellow solid product with ~70% yield |

This method is supported by mass spectrometry data confirming the molecular ion peak at m/z 314.18 [M]+ consistent with the molecular formula C12H16BrN3O2.

Alternative Synthetic Routes

- Reduction and Functional Group Transformations: Starting from methylsulfonyloxymethyl pyrimidinyl intermediates, reduction with DIBAL-H followed by protection/deprotection steps (e.g., with TBSCl and imidazole) can be employed to prepare related intermediates that are subsequently converted into the target compound via Pd/C catalyzed hydrogenation and sulfonylation steps.

- Use of 5-Bromo-2-aminopyrimidine Derivatives: Miyaura borylation of 2-amino-5-bromopyrimidine followed by Suzuki coupling with piperidine boronic esters can be an alternative route to access substituted pyrimidine-piperidine compounds, which can be further esterified to yield the target ester.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Piperidine-4-carboxylic acid, 5-bromo-2-chloropyrimidine |

| Solvents | Acetonitrile, dichloromethane, ethanol |

| Catalysts | Pd(dppf)2Cl2, Pd/C |

| Bases | Triethylamine, potassium carbonate |

| Temperature Range | 0 °C to 100 °C |

| Reaction Time | 1 hour to several hours |

| Purification Methods | Extraction, washing, drying, preparative TLC |

| Typical Yield | 70–75% |

| Characterization | ESI-MS, NMR (not detailed here) |

Notes on Reaction Optimization and Scale-Up

- The reaction temperature and base choice critically influence the substitution efficiency and purity.

- Use of palladium catalysts enhances coupling yields but requires careful removal of metal residues.

- Protecting groups on the piperidine nitrogen can be used to direct substitution selectively.

- The methods are amenable to scale-up for pharmaceutical intermediate production with appropriate solvent and catalyst recycling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution between ethyl piperidine-4-carboxylate derivatives and halogenated pyrimidines. For example, reacting ethyl isonipecotate (piperidine-4-carboxylate) with 5-bromo-2-chloropyrimidine in the presence of an organic base (e.g., DIPEA) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of piperidine to pyrimidine) and using inert atmospheres to prevent side reactions . Purification typically employs silica gel chromatography with hexane:ethyl acetate gradients (8:1 to 4:1), achieving >80% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- Methodological Answer :

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 329 [M+H]+ for C₁₂H₁₄BrN₃O₂) and fragmentation patterns (e.g., loss of Br or ester groups). Secondary fragments like m/z 272 ([M+H-C₂H₅O₂]+) confirm structural motifs .

- ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.1–4.3 ppm, J = 7.1 Hz) and piperidine protons (δ ~2.5–3.5 ppm). The 5-bromopyrimidine moiety shows aromatic protons at δ ~8.5–9.0 ppm .

Q. How is silica gel chromatography optimized for purifying this compound?

- Methodological Answer : Use a mobile phase gradient starting with non-polar solvents (hexane) to elute impurities, followed by increasing ethyl acetate (10–30%) to isolate the target compound. Column dimensions (e.g., 30 cm length, 2 cm diameter) and silica mesh size (230–400 mesh) improve resolution. Monitor fractions via TLC (Rf ~0.5 in 60% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine substitution be addressed?

- Methodological Answer : The 2-position of 5-bromopyrimidine is more reactive due to electron-withdrawing effects from the bromine at C5. To minimize competing reactions at C4 or C6, use sterically hindered bases (e.g., LDA) and low temperatures (−78°C). Solvent choice (e.g., THF over DMSO) further suppresses undesired pathways .

Q. What strategies validate crystallographic data for this compound, and how are hydrogen-bonding networks analyzed?

- Methodological Answer :

- Structure Validation : Use SHELXL for refinement, checking R-factor convergence (<5%), and residual electron density maps for missing atoms/solvent .

- Hydrogen Bonding : Employ graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings). Tools like Mercury (CCDC) visualize interactions, with donor-acceptor distances <3.0 Å and angles >120° indicating strong bonds .

Q. How are contradictory spectral data (e.g., NMR vs. MS) resolved during structural confirmation?

- Methodological Answer : Cross-validate with multiple techniques:

- DEPT-135 NMR distinguishes CH₃/CH₂/CH groups.

- HSQC/HMBC correlates ¹H-¹³C couplings to confirm connectivity.

- High-Resolution MS verifies molecular formula (e.g., ±0.001 Da accuracy). If discrepancies persist (e.g., unexpected adducts in MS), repeat analyses under different ionization conditions (ESI vs. EI) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. Fukui indices identify electrophilic centers (C2 of pyrimidine), while solvent effects are simulated via PCM models. Compare computed activation energies (<50 kcal/mol) with experimental kinetics .

Q. How is biological activity assessed in preclinical models, and what parameters are critical?

- Methodological Answer : In murine studies, administer the compound intravenously (10–50 mg/kg) and measure pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS. For target engagement, use radiolabeled analogs (³H/¹⁴C) in binding assays. Survival curves (e.g., Kaplan-Meier) and histopathology evaluate efficacy/toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.